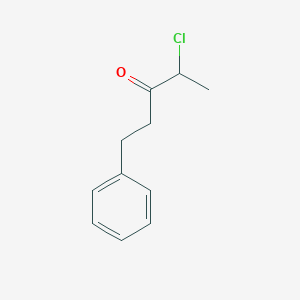

4-Chloro-1-phenylpentan-3-one

Description

Contextualization within Contemporary Organic Synthesis and Chemical Science

4-Chloro-1-phenylpentan-3-one belongs to the class of α-halo ketones, a functional group of significant importance in organic synthesis. wikipedia.org These compounds are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement makes them valuable alkylating agents and versatile building blocks for the construction of more complex molecular architectures. wikipedia.orgresearchgate.net The presence of both a phenyl ring and a reactive chloro-ketone moiety within the same molecule provides multiple sites for chemical modification, rendering it a useful synthon for creating a diverse array of organic compounds. Its utility is underscored by its application as a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.net

Structural Features and Inherent Reactivity Considerations of this compound

The molecular structure of this compound is key to its reactivity. The molecule consists of a five-carbon pentanone chain with a phenyl group attached to the first carbon and a chlorine atom at the fourth position. The core of its reactivity lies in the α-halo ketone functionality. wikipedia.org The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Key structural and reactivity points include:

Electrophilic Centers: The compound possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity allows for a range of transformations depending on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov

Conformational Preference: Like other α-halo ketones, this compound likely adopts a conformation where the chlorine and carbonyl oxygen are in a cisoid arrangement to minimize steric hindrance. wikipedia.orgnih.gov

Susceptibility to Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, facilitating the introduction of new functional groups. nih.gov

Enolization: The presence of protons on the carbons adjacent to the carbonyl group allows for enolization, which can influence its reactivity profile, particularly in base-catalyzed reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)CCC1=CC=CC=C1)Cl |

| InChI Key | BCJMCSXCBGHNAM-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. uni.lu

Rationale and Objectives for Advanced Academic Research on this compound

The continued academic interest in this compound stems from its potential as a versatile intermediate in the synthesis of novel organic molecules. Research efforts are often directed towards several key objectives:

Development of Novel Synthetic Methodologies: Investigating new and more efficient ways to synthesize this compound and its derivatives is a primary goal. This includes exploring greener reaction conditions and catalytic methods to improve yields and reduce byproducts.

Exploration of Reactivity: A deeper understanding of the compound's reactivity with a wider range of nucleophiles and under various reaction conditions can unlock new synthetic possibilities. This includes studying the regioselectivity and stereoselectivity of its reactions.

Synthesis of Biologically Active Molecules: Given that α-halo ketones are precursors to many heterocyclic compounds with known biological activities, a significant research objective is to use this compound as a starting material for the synthesis of new potential therapeutic agents. researchgate.nettaylorandfrancis.com

Probing Reaction Mechanisms: Detailed mechanistic studies of reactions involving this compound can provide fundamental insights into the behavior of α-halo ketones, contributing to the broader understanding of organic reaction mechanisms.

Advanced research in these areas will continue to elucidate the full synthetic potential of this compound and solidify its role as a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMCSXCBGHNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002915-53-8 | |

| Record name | 4-chloro-1-phenylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 1 Phenylpentan 3 One

Established and Emerging Synthetic Routes to the 4-Chloro-1-phenylpentan-3-one Scaffold

The synthesis of the this compound scaffold is a multi-step process that involves the careful construction of the carbon backbone and the precise introduction of functional groups. Methodologies for its creation draw from both classical organic reactions and modern, highly selective synthetic strategies. The key challenges lie in forming the pentanone skeleton efficiently and introducing the chlorine atom at the C4 position with high regioselectivity and, when required, stereoselectivity.

Strategies for Carbon-Carbon Bond Formation in Pentanone Skeletons (e.g., ketone homologation techniques)

The construction of the 1-phenylpentan-3-one backbone is the initial critical phase. Various methods can be employed to create the necessary carbon-carbon bonds.

Acylative and Cross-Coupling Approaches: A common strategy involves the coupling of a phenyl-containing fragment with a suitable three-carbon or five-carbon chain. For instance, Friedel-Crafts acylation of benzene with pentanoyl chloride could theoretically form a basis, though rearrangements and selectivity issues can be problematic. More refined modern methods rely on transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions can couple organoboron compounds with esters to form ketones, offering a mild and functional-group-tolerant route. acs.orgorganic-chemistry.org Nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides also presents a viable pathway to unsymmetrical ketones. organic-chemistry.org

Condensation Reactions: Aldol-type condensation reactions can be utilized to build the carbon skeleton. A reaction between a benzaldehyde derivative and a suitable ketone enolate, followed by further modification, can lead to the desired pentanone structure. For example, the condensation of p-chlorobenzaldehyde with pinacolone is a step in the synthesis of a related pentanone derivative, demonstrating the applicability of this approach. google.com

Ketone Homologation: Homologation, or the extension of a carbon chain by a single carbon atom, represents an elegant strategy. arkat-usa.org This can be achieved by reacting a ketone with a diazo compound, often in the presence of a catalyst. nih.gov This method involves the addition of the diazo compound to the ketone, which can lead to a homologated ketone after rearrangement. nih.gov While powerful, controlling the regiochemistry of the insertion can be a significant challenge, particularly with unsymmetrical ketones. arkat-usa.orgnih.gov Other one-carbon insertion methods avoid diazo compounds by utilizing reagents like 1-chloroalkyl aryl sulfoxides. arkat-usa.org

| Method | Description | Key Features | Potential Challenges |

| Palladium-Catalyzed Coupling | Cross-coupling of 2-pyridyl esters with organoboron compounds. acs.orgorganic-chemistry.org | Mild conditions, compatible with various functional groups. acs.org | Requires pre-functionalized starting materials. |

| Nickel-Catalyzed Coupling | Reductive coupling of carboxylic acid chlorides or thioesters with alkyl iodides. organic-chemistry.org | Tolerates various functional groups, can form hindered ketones. organic-chemistry.org | Stoichiometric reductant is often required. |

| Aldol Condensation | Condensation of an aldehyde (e.g., benzaldehyde derivative) with a ketone enolate. google.com | Builds carbon skeleton effectively. | Potential for side reactions; requires subsequent steps. |

| Ketone Homologation | Reaction of a ketone with a diazo compound to insert a carbon atom. nih.gov | Extends carbon chain directly. | Regioselectivity can be difficult to control. nih.gov |

Targeted Introduction of the C4-Chloro Moiety

Once the 1-phenylpentan-3-one skeleton is in place, the next critical step is the regioselective chlorination at the C4 position, which is the α-position to the carbonyl group.

Alpha-Chlorination of Ketones: The direct α-chlorination of ketones is a well-established transformation. Classical methods often involve the use of chlorine gas under acidic or light-initiated conditions, but these can lack selectivity. pitt.edu Modern approaches offer greater control. The reaction of a pre-formed ketone enolate with an electrophilic chlorine source is a common and effective strategy. Generating the kinetic enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a chlorine source such as p-toluenesulfonyl chloride (TsCl), allows for chlorination at the less substituted α-carbon, which corresponds to the C4 position in 1-phenylpentan-3-one. pitt.edu

Other effective chlorinating agents for this purpose include:

Trichloroisocyanuric acid (TCICA) pitt.eduacs.org

N-chlorosuccinimide (NCS) pitt.eduacs.org

Sulfuryl chloride pitt.edu

These reagents provide a source of "Cl+" that readily reacts with the nucleophilic enol or enolate intermediate. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired monochlorinated product and minimize dichlorination. pitt.edu For instance, organophosphorus-mediated C-F activation has been adapted for the defluorinative chlorination of perfluoroalkyl ketones using TCICA, showcasing advanced methods for targeted halogenation. acs.orgnih.gov

| Reagent | Conditions | Selectivity | Reference |

| p-Toluenesulfonyl Chloride (TsCl) | LDA, THF, -78 °C to RT | Favors less substituted α-position (kinetic control). pitt.edu | pitt.edu |

| Trichloroisocyanuric Acid (TCICA) | Various, can be used with additives like diphenyl sulfoxide (DPSO). acs.org | Effective for α-chlorination. pitt.eduacs.org | pitt.eduacs.org |

| N-Chlorosuccinimide (NCS) | Typically used with a catalyst or initiator. | Common electrophilic chlorine source. pitt.edu | pitt.eduacs.org |

| Copper(II) Chloride | Direct reaction with ketone. | Tends to chlorinate the more highly substituted α-carbon. pitt.edu | pitt.edu |

Stereoselective Synthesis and Enantiomeric Resolution Approaches (e.g., biocatalysis)

Creating a single enantiomer of this compound is crucial for many applications. This can be achieved either by building the chirality into the molecule during synthesis (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (resolution).

Stereoselective Synthesis: Asymmetric α-chlorination of ketones can be achieved using chiral catalysts. Cinchona alkaloids, for example, have been used to catalyze the asymmetric α-chlorination of β-keto esters with hypervalent iodine-based chlorine transfer reagents. researchgate.net While this applies to a different substrate class, the principle of using a chiral catalyst to create a chiral environment for the C-Cl bond formation is a key strategy.

A powerful alternative is the stereoselective reduction of a precursor ketone, followed by oxidation. For example, an appropriate prochiral diketone could be reduced enantioselectively using a chiral reducing agent or a biocatalyst to form a chiral hydroxyketone, which is then converted to the target chloroketone.

Enantiomeric Resolution: Kinetic resolution is a widely used technique to separate enantiomers. This involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. Biocatalysis, particularly using enzymes like lipases, is exceptionally effective for this purpose.

For instance, the racemic precursor, 4-hydroxy-1-phenylpentan-3-one, could be resolved. Lipases can selectively acylate one enantiomer of the alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be separated. Lipase from Pseudomonas fluorescens and Candida rugosa have been successfully used for the resolution of related 3-chloro-1-arylpropan-1-ols via enantiomer-selective acylation and subsequent hydrolysis. researchgate.net This approach yields both enantiomers in high purity. researchgate.net Dynamic kinetic resolution (DKR) is an even more advanced technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single desired enantiomer. google.com

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex organic molecules. Both transition metal catalysis and biocatalysis offer powerful tools for constructing and functionalizing the this compound scaffold.

Transition Metal Catalysis for C-C Coupling and Functional Group Interconversion (e.g., Palladium-catalyzed reactions)

Transition metals, particularly palladium, are workhorses in modern organic synthesis for their ability to catalyze the formation of carbon-carbon bonds with high efficiency and selectivity. acs.orgmdpi.comlibretexts.org

Palladium-Catalyzed Cross-Coupling: These reactions are among the most powerful methods for C-C bond formation. libretexts.org The synthesis of the 1-phenylpentan-3-one skeleton can be achieved via carbonylative cross-coupling reactions. In a Suzuki-Miyaura type carbonylative coupling, an arylboronic acid can react with an appropriate alkyl halide or triflate in the presence of carbon monoxide and a palladium catalyst to form a ketone. acs.org This method is a direct and convergent route to unsymmetrical biaryl or aryl-alkyl ketones. acs.org The catalytic cycle typically involves oxidative addition of the halide to the Pd(0) catalyst, migratory insertion of CO, transmetalation with the organoboron reagent, and finally, reductive elimination to release the ketone product and regenerate the catalyst. libretexts.orgacs.org

Another elegant approach is the palladium-catalyzed coupling of esters with organoboron compounds, where the coordination of a pyridyl group in the ester to the palladium center is key to the reaction's efficiency. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst/Reagents | Bond Formed | Key Advantage |

| Carbonylative Suzuki Coupling | Ar-X, R-B(OH)₂, CO, Pd catalyst (e.g., PdCl₂(dppf)) acs.org | Aryl-C(O)-Alkyl | Convergent, builds ketone directly. acs.org |

| Ester-Boronic Acid Coupling | 2-Pyridyl esters, R-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂) acs.org | Aryl-C(O)-Alkyl | Mild conditions, avoids CO gas. acs.orgorganic-chemistry.org |

| Heck Reaction / Carbonylation | Combination of Heck-type alkyne insertion and CO insertion. libretexts.org | C-C and C=O | Can build complex structures in a cascade sequence. |

Biocatalytic Platforms for Chiral Synthesis and Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity, often under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral this compound, enzymes like ketoreductases and lipases are particularly valuable. almacgroup.comresearchgate.netnih.gov

Asymmetric Reduction with Carbonyl Reductases (CREDs): Carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols. almacgroup.comresearchgate.net The synthesis of an enantiopure chloro-alcohol precursor is a common strategy. A suitable precursor, 1-phenyl-1,4-pentanedione, could be asymmetrically reduced by a selected CRED to yield the chiral (S)- or (R)-4-hydroxy-1-phenylpentan-3-one. This hydroxyketone can then be converted to the target chloroketone. The stereochemical outcome is dictated by the specific enzyme chosen from a library of available biocatalysts. almacgroup.com These reactions often require a cofactor like NADH or NADPH, which is typically regenerated in situ using a sacrificial substrate such as isopropanol or glucose. almacgroup.comnih.gov

Kinetic Resolution with Lipases: As mentioned in section 2.1.3, lipases are highly effective for the kinetic resolution of racemic alcohols. nih.gov A racemic mixture of 4-hydroxy-1-phenylpentan-3-one could be resolved by enantioselective acylation using a lipase such as Novozym 435 (Candida antarctica lipase B) or lipase from Pseudomonas fluorescens. researchgate.netgoogle.comnih.gov One enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers, which can then be individually converted to the corresponding (R)- or (S)-4-chloro-1-phenylpentan-3-one.

| Enzyme Type | Application | Transformation | Key Features |

| Carbonyl Reductase (CRED) | Asymmetric Synthesis | Prochiral Ketone → Chiral Alcohol almacgroup.com | High enantioselectivity (>99% e.e.), mild conditions. almacgroup.comnih.gov |

| Lipase (e.g., Novozym 435) | Kinetic Resolution | Racemic Alcohol → Enantioenriched Alcohol + Enantioenriched Ester researchgate.net | High enantiomeric excess (e.e.), robust and often reusable enzymes. google.comnih.gov |

| Transaminase | Asymmetric Synthesis | Ketone → Chiral Amine nih.gov | Can create chiral amines from ketones, which could be precursors. researchgate.net |

Role of Lewis Acids in Related Synthetic Transformations

Lewis acids are crucial in organic synthesis for activating substrates and catalyzing a wide range of transformations. In syntheses related to β-haloketones, Lewis acids function as electron pair acceptors, increasing the reactivity of substrates. wikipedia.org This activation is key in reactions like the Friedel-Crafts acylation, a fundamental method for forming aryl ketones. sigmaaldrich.comrsc.orgorganic-chemistry.org

In a typical Friedel-Crafts acylation, a Lewis acid such as aluminum chloride (AlCl₃) complexes with an acyl halide. This interaction polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is then attacked by an aromatic ring to form the ketone product. While this reaction traditionally applies to aromatic substitution, the principle of activating carbonyl-containing compounds is broadly applicable. For instance, Lewis acids like TiCl₄, BF₃, and SnCl₄ are also effective catalysts in similar transformations. nih.gov

In the context of synthesizing ketones and related structures, Lewis acids can:

Activate Electrophiles: By coordinating to a leaving group (like a halide on an acyl chloride), they facilitate the formation of a more potent electrophile. masterorganicchemistry.com

Activate Carbonyl Groups: Coordination of a Lewis acid to the carbonyl oxygen of a ketone or aldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key principle in reactions like aldol additions and Michael additions.

Control Stereoselectivity: Chiral Lewis acids, which have chiral ligands coordinated to the metal center, are instrumental in asymmetric catalysis, directing the stereochemical outcome of a reaction. wikipedia.org

The table below summarizes the role of various Lewis acids in transformations analogous to those that could be employed in the synthesis of this compound.

| Lewis Acid | Typical Transformation | Role of Lewis Acid |

| AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Generation of acylium ion from acyl halides. sigmaaldrich.commasterorganicchemistry.com |

| TiCl₄, SnCl₄ | Aldol & Diels-Alder Reactions | Activation of carbonyl electrophiles and dienes. wikipedia.orgnih.gov |

| BF₃ | Various C-C bond formations | General purpose catalyst for electrophile activation. nih.gov |

| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Solid-supported catalyst for acylation reactions. organic-chemistry.org |

These examples underscore the versatility of Lewis acids in promoting reactions essential for constructing complex molecules. Their ability to enhance electrophilicity is a cornerstone of modern synthetic strategies relevant to the formation of β-chloro ketones.

Optimization of Reaction Parameters and Enhanced Synthetic Efficiency

Optimizing reaction parameters is critical for improving yield, purity, and cost-effectiveness, particularly when moving from laboratory-scale synthesis to industrial production. pharmafeatures.com For a compound like this compound, fine-tuning conditions such as solvent, temperature, and catalytic systems is essential for an efficient process.

Solvent Effects and Reaction Temperature Control

The choice of solvent and reaction temperature has a profound impact on reaction kinetics, selectivity, and yield. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. mdpi.com Temperature control is equally critical; higher temperatures can increase reaction rates but may also lead to undesirable side products or decomposition. mdpi.comnih.gov

For instance, in acylation reactions, the solvent system must provide adequate solubility for both polar and non-polar reactants while maintaining the catalyst's activity. mdpi.com Non-polar aprotic solvents are often used in Friedel-Crafts acylations to avoid reaction with the Lewis acid catalyst. In other transformations, "green" solvents like 2-methyltetrahydrofuran are being explored as sustainable alternatives to traditional solvents like 1,4-dioxane. beilstein-journals.org

Temperature optimization is a balance between achieving a practical reaction rate and maintaining selectivity. Lowering the reaction temperature can be crucial for kinetic control, suppressing the formation of by-products from side reactions like self-condensation. beilstein-journals.org Continuous flow reactors offer precise temperature control, which can be advantageous for highly exothermic reactions or when thermally unstable intermediates are involved, allowing for rapid and safe production. nih.gov

The following table illustrates the general effects of solvent and temperature on ketone synthesis reactions.

| Parameter | Effect on Reaction | Example Application |

| Solvent Polarity | Influences reactant solubility and can stabilize charged intermediates or transition states. | Using non-polar solvents in Friedel-Crafts reactions to prevent catalyst deactivation. sigmaaldrich.com |

| Solvent Type | Aprotic vs. Protic solvents can determine reaction pathways. | Employing aprotic solvents to avoid quenching organometallic reagents. nih.gov |

| Reaction Temperature | Affects reaction rate (kinetics) and product distribution (thermodynamics). | Lowering temperature to -78°C to stabilize tetrahedral intermediates and prevent double addition of organolithium reagents to Weinreb amides. organic-chemistry.org |

| Temperature Control | Prevents side reactions, decomposition, and ensures safety. | Increasing temperature from room temperature to 60°C to achieve complete conversion in acetylation reactions. mdpi.com |

Ligand Design and Additive Effects in Catalyzed Reactions

In metal-catalyzed reactions, such as those involving palladium, the choice of ligand is paramount for controlling reactivity and selectivity. researchgate.net Ligands bind to the metal center and modify its electronic and steric properties, which in turn dictates the outcome of the catalytic cycle. liv.ac.ukacs.org

Ligand Effects:

Electronic Properties: Electron-donating ligands can increase the electron density on the metal center, which can promote steps like oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic. liv.ac.ukacs.org

Steric Properties: Bulky ligands can influence which substrates can approach the metal center, thereby controlling regioselectivity. They can also facilitate the final reductive elimination step to release the product. acs.org

For example, in palladium-catalyzed cross-coupling reactions, the use of sterically demanding, electron-rich phosphine ligands is crucial for the successful coupling of challenging substrates like aryl chlorides. acs.org The specific ligand can determine the reaction pathway, leading to different products from the same set of reactants.

Additive Effects: Additives can play multiple roles in a catalytic system. They can act as co-catalysts, regenerate the active catalyst, or stabilize reactive intermediates. In some palladium-catalyzed C-H functionalization reactions, oxidants are used to regenerate the active Pd(II) or Pd(IV) species. nih.gov Bases are often added to neutralize acidic by-products generated during the reaction. The careful screening of additives, such as different silver oxidants or inorganic bases, can be the key to achieving high yields. nih.gov

The table below provides examples of how ligand and additive choice can direct the outcome of a catalyzed reaction.

| Component | Type | Function |

| Ligand | Electron-donating phosphines (e.g., PCy₃) | Enhance reaction rates in palladium-catalyzed allylic alkylation. liv.ac.uk |

| Ligand | Sterically bulky phosphines (e.g., DavePhos) | Facilitate oxidative addition and reductive elimination in cross-coupling reactions. acs.org |

| Additive | Oxidant (e.g., PhI(OAc)₂, O₂) | Regenerate the active high-valent palladium catalyst in C-H oxygenation. nih.gov |

| Additive | Base (e.g., K₂HPO₄) | Neutralize acid byproducts; can be crucial for achieving high product yields. nih.gov |

Strategies for Scalable Synthesis and Preparative Applications

Translating a synthetic route from a laboratory discovery to a large-scale industrial process presents significant challenges. pharmafeatures.com A scalable synthesis must be cost-effective, safe, environmentally sustainable, and reproducible. pharmafeatures.comhebeiruiyu.com For pharmaceutical intermediates, the process must adhere to stringent regulatory standards. hebeiruiyu.comrsc.org

Key strategies for developing a scalable synthesis include:

Route Optimization: Redesigning the synthetic route to use cheaper, safer, and more readily available starting materials and reagents. This often involves minimizing the total number of synthetic steps. pharmafeatures.com

Process Intensification: Employing technologies like continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors allow for better control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purity. nih.govprinceton-acs.org

Minimizing Waste: Developing processes that are atom-economical and reduce the use of hazardous solvents and reagents is a key aspect of green chemistry and sustainable manufacturing. This includes recycling solvents and catalysts where possible. pharmafeatures.comprinceton-acs.org

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" or telescoped process without isolating intermediates can significantly improve efficiency by reducing handling, purification steps, and solvent usage. acs.org

Robustness and Reproducibility: Ensuring that the process is insensitive to minor fluctuations in reaction conditions is crucial for consistent product quality on a large scale. This requires rigorous process development and the implementation of standard operating procedures (SOPs). pharmafeatures.com

For a molecule like this compound, a scalable route would likely avoid stoichiometric, moisture-sensitive reagents in favor of catalytic methods and seek to combine reaction and workup steps where feasible. acs.org

Mechanistic Investigations of Chemical Transformations of 4 Chloro 1 Phenylpentan 3 One

Elucidation of Reaction Pathways and Transition States

The chemical behavior of 4-Chloro-1-phenylpentan-3-one is dictated by the interplay of its two primary functional groups: the ketone and the secondary alkyl chloride. Its structure as an α-haloketone introduces specific reactivity patterns due to the electronic influence of the carbonyl group on the adjacent carbon-halogen bond. wikipedia.orgwikipedia-on-ipfs.org The molecule possesses multiple electrophilic sites, making it a versatile substrate for various transformations. nih.gov

The carbon atom bonded to the chlorine is a key reactive center. Nucleophilic attack at this site can proceed through several mechanisms, primarily governed by the nature of the nucleophile, solvent, and temperature.

S_N2 Mechanism: As a secondary alkyl halide, this compound is susceptible to bimolecular nucleophilic substitution (S_N2). In this concerted, one-step mechanism, a strong nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. youtube.comyoutube.com This backside attack leads to an inversion of stereochemical configuration at the chiral center. libretexts.orglibretexts.org The presence of the adjacent carbonyl group enhances the electrophilicity of the chloro-bearing carbon, making it more susceptible to nucleophilic attack. wikipedia-on-ipfs.org Strong, non-bulky nucleophiles and polar aprotic solvents favor the S_N2 pathway. youtube.comyoutube.com

S_N1 Mechanism: A unimolecular (S_N1) pathway is also possible, particularly with weak nucleophiles in polar protic solvents. masterorganicchemistry.com This mechanism involves a two-step process starting with the rate-determining departure of the chloride ion to form a secondary carbocation intermediate. masterorganicchemistry.com This carbocation is planar, and subsequent attack by a nucleophile can occur from either face, leading to a mixture of enantiomers (racemization). masterorganicchemistry.com However, the proximity of the electron-withdrawing carbonyl group can destabilize the adjacent carbocation, potentially disfavoring the S_N1 mechanism compared to a standard secondary alkyl halide.

Elimination Reactions (E1 and E2): Elimination reactions, leading to the formation of an alkene, are significant competing pathways, especially in the presence of strong, sterically hindered bases or at elevated temperatures. youtube.comyoutube.com In the E2 mechanism, a strong base abstracts a proton from a carbon adjacent to the chloro-bearing carbon, in a concerted process with the departure of the chloride ion. youtube.com The E1 mechanism proceeds through the same carbocation intermediate as the S_N1 reaction, followed by deprotonation to form the double bond. youtube.com For this compound, elimination would yield 1-phenylpent-4-en-3-one or 1-phenylpent-5-en-3-one.

| Mechanism | Substrate Structure | Nucleophile/Base | Solvent | Key Feature |

|---|---|---|---|---|

| S_N2 | Secondary (Steric hindrance is a factor) | Strong, non-bulky nucleophile | Polar Aprotic (e.g., Acetone, DMF) | Inversion of configuration |

| S_N1 | Secondary | Weak nucleophile (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Ethanol) | Carbocation intermediate; Racemization |

| E2 | Secondary | Strong, bulky base (e.g., t-BuOK) | Less polar | Concerted; Favored by heat |

| E1 | Secondary | Weak base | Polar Protic | Carbocation intermediate; Competes with S_N1 |

The carbonyl group in this compound can undergo various oxidation and reduction reactions, characteristic of ketones.

Reduction Pathways: The ketone can be reduced to the corresponding secondary alcohol, 4-chloro-1-phenylpentan-3-ol. This transformation can be achieved using a variety of reducing agents. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Chemo-selective reduction of the ketone without affecting the chloro group is feasible with milder reagents like NaBH₄. chegg.com Biocatalytic methods using alcohol dehydrogenases (ADHs) can also achieve stereoselective reduction of the ketone to a specific chiral alcohol. acs.org Another classic method is the Wolff-Kishner reduction, which involves reaction with hydrazine (B178648) and a strong base at high temperatures to completely deoxygenate the carbonyl group to a methylene (B1212753) (CH₂) group, although this may also promote elimination of HCl. chegg.com

Oxidation Pathways: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like chromic acid, permanganate, or nitric acid, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For this compound, this would lead to a mixture of carboxylic acids, including benzoic acid derivatives.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 4-Chloro-1-phenylpentan-3-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Chloro-1-phenylpentan-3-ol |

| Reduction (Deoxygenation) | Hydrazine (N₂H₄), KOH, heat | (4-chloropentyl)benzene (elimination may compete) |

| Oxidation (Forced) | KMnO₄, H⁺, heat | Mixture of carboxylic acids (e.g., Benzoic acid) |

As an α-haloketone, this compound exhibits reactivity beyond simple substitution or carbonyl chemistry. wikipedia.orgmdpi.com The presence of two adjacent electrophilic centers allows for unique transformations. mdpi.com Nucleophiles can attack the carbonyl carbon, the halogen-bearing carbon, or the halogen atom itself, while bases can abstract acidic protons at the α, α', or β positions. nih.gov A classic reaction of α-haloketones is the Favorskii rearrangement , which occurs upon treatment with a base (like an alkoxide). This involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α' carbon (the carbon on the other side of the carbonyl) and subsequent intramolecular S_N2 displacement of the chloride. The resulting cyclopropanone is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative (e.g., an ester).

Carbocation-Mediated Processes: In reactions proceeding via an S_N1 mechanism, the initially formed secondary carbocation at C-4 could potentially undergo rearrangement. msu.edu A hydride shift from an adjacent carbon could lead to a more stable carbocation, if one were possible. However, in this specific structure, a 1,2-hydride shift would not lead to a more stable carbocation.

Friedel-Crafts Cyclialkylation Analogies: A significant potential reaction for this compound is an intramolecular Friedel-Crafts reaction. masterorganicchemistry.com In the presence of a Lewis acid catalyst (e.g., AlCl₃), the chlorine atom can be abstracted, generating an acylium-stabilized carbocation. This electrophilic center can then be attacked by the electron-rich phenyl ring, leading to electrophilic aromatic substitution. This cyclization would form a six-membered ring, resulting in a tetralone derivative (e.g., 4-methyl-3,4-dihydro-2(1H)-naphthalenone). The formation of six-membered rings through such intramolecular cyclizations is generally favorable. masterorganicchemistry.com

While solution-phase reactions are common, gas-phase thermal eliminations provide fundamental insight into molecular reactivity. Studies on analogous phenylalkyl chlorides reveal that dehydrochlorination is a primary thermal decomposition pathway. usfq.edu.ecusfq.edu.ec The kinetics of these reactions are typically unimolecular and follow a first-order rate law. researchgate.net

Theoretical calculations on similar chloro-phenylalkanes suggest the reaction proceeds through a concerted, four-centered cyclic transition state. usfq.edu.ecusfq.edu.ec In this transition state, a hydrogen atom from the β-carbon and the chlorine atom are eliminated simultaneously. The rate-determining step in this process is the breaking of the C-Cl bond. usfq.edu.ecusfq.edu.ec The reaction is described as being moderately polar and nonsynchronous. usfq.edu.ecusfq.edu.ec Despite the presence of the phenyl ring, theoretical studies have not supported significant neighboring group participation in the transition state for these simple elimination reactions. usfq.edu.ecusfq.edu.ec

| Compound | log A (s⁻¹) | Ea (kJ·mol⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| 3-chloro-1-phenylpropane | 13.99 ± 0.26 | 238.4 ± 3.5 | 398.8–480.6 |

| 4-chloro-1-phenylbutane | 13.07 ± 0.43 | 220.5 ± 5.8 | 398.8–480.6 |

| 5-chloro-1-phenylpentane | 13.75 ± 0.36 | 231.2 ± 4.9 | 398.8–480.6 |

Identification and Characterization of Reaction Intermediates

The various transformations of this compound involve several key transient species:

S_N2 Transition State: In the S_N2 reaction, the intermediate is a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom. This is a high-energy, non-isolable state.

Carbocation: In S_N1 and E1 reactions, a secondary carbocation is formed upon the departure of the chloride ion. masterorganicchemistry.com This planar, sp²-hybridized species is an electrophilic intermediate that is rapidly captured by a nucleophile or deprotonated by a base. masterorganicchemistry.com

Enolate: In base-catalyzed reactions like the Favorskii rearrangement, an enolate intermediate is formed by the abstraction of an acidic proton from the α' carbon. This nucleophilic species is stabilized by resonance with the adjacent carbonyl group.

Acylium-Stabilized Cation: For the intramolecular Friedel-Crafts reaction, the key intermediate is a carbocation generated by Lewis acid-assisted removal of the chloride. This cation is stabilized by the adjacent carbonyl group and is highly electrophilic, driving the cyclization onto the phenyl ring.

Four-Centered Cyclic Transition State: In gas-phase dehydrochlorination, the reaction proceeds through a tight, four-membered cyclic transition state involving the C-C-H-Cl atoms. usfq.edu.ecusfq.edu.ec The structure and energy of such transition states are typically investigated using computational methods like Density Functional Theory (DFT). usfq.edu.ecusfq.edu.ecnih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbon bearing the chlorine atom and the carbon of the carbonyl group, as well as the acidity of the α-protons. Mechanistic investigations into related compounds suggest that key transformations would include nucleophilic substitution, elimination, and reactions involving enolate intermediates, such as the Favorskii rearrangement.

Nucleophilic Substitution Reactions (SN2)

The α-carbon in this compound is activated towards SN2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the C-Cl bond and stabilizes the transition state of a bimolecular substitution. Kinetic studies on simpler α-haloketones have consistently shown that they react significantly faster than their corresponding alkyl halide counterparts.

The rate of an SN2 reaction is described by the rate law: Rate = k[α-chloroketone][Nucleophile]

The rate constant, k, is influenced by the nature of the nucleophile, the solvent, and the structure of the ketone. For this compound, the reaction would proceed via a backside attack of the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

Table 1: Representative Rate Constants for SN2 Reactions of α-Chloroketones with a Common Nucleophile (Note: These are illustrative values for typical α-chloroketones and not experimental data for this compound.)

| Substrate | Relative Rate Constant (krel) |

| 1-Chloropropane | 1 |

| Chloroacetone | ~35,000 |

| Phenacyl chloride | ~100,000 |

| This compound (Estimated) | High |

Data adapted from analogous systems to illustrate the activating effect of the carbonyl group.

Thermodynamically, these substitution reactions are generally favorable, particularly with strong, soft nucleophiles, as a relatively weak C-Cl bond is replaced by a more stable bond (e.g., C-I, C-S, C-N). The equilibrium position is driven by the relative bond dissociation energies and the stability of the leaving group.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with an acidic α'-proton can undergo the Favorskii rearrangement. For this compound, a base would abstract a proton from the C-2 position (adjacent to the phenyl group), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclopropanone intermediate. Subsequent nucleophilic attack on this strained intermediate by a base (like hydroxide (B78521) or alkoxide) leads to ring-opening and the formation of a carboxylic acid derivative.

Thermodynamically, the reaction is driven by the formation of a stable carboxylate or ester product from a less stable α-haloketone. The high strain energy of the cyclopropanone intermediate makes it a transient species, readily undergoing subsequent reactions.

Table 2: Thermodynamic Parameters for a Typical Favorskii Rearrangement (Note: These are generalized, illustrative values and not specific to this compound.)

| Thermodynamic Parameter | Typical Value | Implication |

| ΔG° (Overall Reaction) | < 0 | Spontaneous and product-favored |

| ΔH° (Overall Reaction) | < 0 | Exothermic |

| ΔS° (Overall Reaction) | ~ 0 or slightly positive | Little change or increase in disorder |

| Activation Energy (Ea) | Moderate to High | Often requires heating |

Enolization and α-Halogenation

Under acidic conditions, the α-halogenation of ketones is a well-studied process where the rate-determining step is the formation of the enol tautomer. The rate of this acid-catalyzed enolization is independent of the concentration and identity of the halogen.

The rate law for acid-catalyzed enolization is: Rate = k[ketone][H+]

While this compound is already halogenated, understanding the kinetics of enolization is crucial for predicting side reactions or deuterium (B1214612) exchange studies. The presence of the electron-withdrawing chlorine atom at the α-position would be expected to decrease the rate of enolization at that site compared to the α'-position (C-2). The phenyl group at the β-position might have a minor electronic influence on the rate of enolization at C-2.

Thermodynamically, the keto-enol equilibrium for simple ketones heavily favors the keto form. For this compound, the keto tautomer would be significantly more stable than either of its possible enol forms.

Summary of Mechanistic Considerations

The kinetic and thermodynamic landscape of this compound's reactivity is a balance between several competing pathways.

Kinetically , SN2 reactions with strong nucleophiles are expected to be rapid due to the activation by the carbonyl group. Base-catalyzed rearrangements like the Favorskii rearrangement are also plausible, with the rate depending on the base strength and steric factors.

Thermodynamically , the formation of stable substitution products or rearranged carboxylic acid derivatives are the likely driving forces for its transformations. The initial reactant, while possessing a reactive C-Cl bond, is in a thermodynamic well from which activation energy must be supplied to proceed to products.

Further computational and experimental studies would be necessary to quantify the precise rate constants and thermodynamic parameters for the reactions of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Phenylpentan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of 4-Chloro-1-phenylpentan-3-one.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, the expected signals in the ¹H and ¹³C NMR spectra are detailed in the table below.

2D NMR: To confirm the assignments made from 1D spectra and to establish connectivity, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the protons on C1 and C2, and between the proton on C4 and the methyl protons on C5. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.comlibretexts.org This is crucial for assigning the signals in the ¹³C spectrum based on the more easily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduyoutube.comlibretexts.org It is particularly useful for identifying quaternary carbons (like the carbonyl carbon C3) and for connecting different spin systems. For instance, correlations would be expected from the protons on C2 to the carbonyl carbon (C3) and the aromatic carbon (C1' of the phenyl ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemical relationships.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

| 1 | ~2.95 | Triplet | ~40 | Yes | C2, C3, C1' |

| 2 | ~3.20 | Triplet | ~30 | Yes | C1, C3, C1' |

| 3 | - | - | ~205 | No | H1, H2, H4, H5 |

| 4 | ~4.50 | Quartet | ~60 | Yes | C3, C5 |

| 5 | ~1.60 | Doublet | ~25 | Yes | C3, C4 |

| 1' | - | - | ~140 | No | H2', H6', H2 |

| 2'/6' | ~7.20-7.35 | Multiplet | ~128 | Yes | C4', C1, C2 |

| 3'/5' | ~7.20-7.35 | Multiplet | ~128 | Yes | C1', C5'/C3' |

| 4' | ~7.20-7.35 | Multiplet | ~126 | Yes | C2', C6' |

The carbon atom at position 4 (C4) in this compound is a chiral center, meaning the molecule can exist as two enantiomers. NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules, often after derivatization with a chiral agent. magritek.comwordpress.com

For this compound, the key parameters for stereochemical analysis would be:

Coupling Constants (J-values): The magnitude of the coupling constant between the proton at C4 and the methylene (B1212753) protons at C2 can provide conformational information. Analysis of the coupling patterns can help deduce the preferred dihedral angles and thus the spatial arrangement of the substituents around the chiral center.

NOESY: A NOESY experiment can reveal through-space proximity between the proton at C4 and other protons in the molecule. For example, observing a Nuclear Overhauser Effect between H4 and specific protons on the phenylethyl sidechain could help to define the molecule's preferred conformation in solution, which is linked to its stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. rsc.orgchimia.ch For this compound, the molecular formula is C₁₁H₁₃ClO. HRMS can distinguish this formula from other possible formulas with the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak in the mass spectrum. pearson.com

Interactive Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₁H₁₃³⁵ClO | 196.0655 |

| [M+2]⁺ | C₁₁H₁₃³⁷ClO | 198.0625 |

| [M+H]⁺ | C₁₁H₁₄³⁵ClO | 197.0728 |

| [M+Na]⁺ | C₁₁H₁₃³⁵ClNaO | 219.0547 |

Data based on predicted values. uni.lu

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and its fragment ions (daughter ions) are then analyzed. This technique provides detailed information about the connectivity of the molecule by establishing fragmentation pathways. wikipedia.org

For this compound, the fragmentation is dictated by the functional groups present: the ketone, the alkyl chloride, and the phenyl group. Common fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com Two primary alpha-cleavages are possible:

Cleavage between C2 and C3, leading to the formation of a C₆H₅CH₂CH₂⁺ ion (m/z 105) and a CH₃CHClCO radical, or a C₂H₄OCl⁺ ion (m/z 79/81) and a C₉H₉ radical.

Cleavage between C3 and C4, resulting in a C₆H₅CH₂CH₂CO⁺ ion (m/z 133) and a CH₃CHCl radical. The acylium ion at m/z 133 is expected to be a prominent peak due to its stability.

Loss of Halogen: The cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•) to form an ion at m/z 161. youtube.com

Loss of HCl: A common pathway for alkyl chlorides is the elimination of a molecule of hydrogen chloride (HCl), which would result in an ion at m/z 160.

McLafferty Rearrangement: This rearrangement is possible for ketones with a gamma-hydrogen. In this molecule, a hydrogen from the phenyl ring could potentially be transferred to the carbonyl oxygen, leading to characteristic fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. omicsonline.orgeuropeanpharmaceuticalreview.comyoutube.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. omicsonline.orggo-jsb.nl

In a GC-MS analysis, the sample is injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for its positive identification. This method is highly effective for identifying and quantifying impurities, such as residual starting materials, byproducts from the synthesis, or degradation products. omicsonline.orgagilent.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is an indispensable tool for the identification of functional groups and for probing the dynamics of molecular vibrations. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes within a molecule, offering a molecular fingerprint that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. msu.edu The resulting spectrum provides a wealth of information about the functional groups present. For this compound, the key vibrational modes are associated with the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the phenyl group, and the aliphatic carbon-hydrogen bonds.

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration, which typically appears in the range of 1660-1770 cm⁻¹. pressbooks.pub For saturated aliphatic ketones, this peak is generally observed around 1715 cm⁻¹. pressbooks.pubspectroscopyonline.com The presence of an α-halogen, such as chlorine in this compound, tends to shift the carbonyl stretching frequency to a higher wavenumber due to the inductive effect of the halogen. nih.gov This electron-withdrawing effect strengthens the C=O bond, thus increasing the energy required for the vibration.

The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Overtone and combination bands often appear in the 2000-1650 cm⁻¹ region, and C=C stretching vibrations within the ring typically result in bands around 1600, 1580, and 1500 cm⁻¹. pg.edu.pl The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

The aliphatic portions of the molecule also produce characteristic signals. The stretching and bending vibrations of the CH₂ and CH₃ groups occur in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenyl (C-H) | Aromatic C-H Stretch | 3010-3095 | Medium to Weak |

| Alkyl (C-H) | Aliphatic C-H Stretch | 2850-2960 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1720-1745 | Strong |

| Phenyl (C=C) | Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| Alkyl (C-H) | C-H Bend | 1375-1465 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information that is complementary to FT-IR spectroscopy. While IR absorption requires a change in the dipole moment of a bond during vibration, Raman activity requires a change in the bond's polarizability. msu.edu Consequently, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the C=C stretching modes of the phenyl ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the alkyl chain may also be more prominent. The carbonyl (C=O) stretch, while strong in the IR spectrum due to its large dipole moment, is also typically observable in the Raman spectrum. mdpi.comresearchgate.net The C-Cl bond should also exhibit a Raman active stretching vibration. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenyl (C-H) | Aromatic C-H Stretch | 3000-3100 | Medium |

| Alkyl (C-H) | Aliphatic C-H Stretch | 2850-3000 | Strong |

| Carbonyl (C=O) | C=O Stretch | 1720-1745 | Medium |

| Phenyl (C=C) | Aromatic Ring Stretch | ~1600, ~1000 (breathing) | Strong |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy involves the absorption of ultraviolet (UV) or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. pharmatutor.org This technique is particularly useful for studying molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. tanta.edu.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

In this compound, the primary chromophores are the carbonyl group and the phenyl group. The absorption of UV radiation by these groups can lead to two main types of electronic transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). libretexts.org

n→π Transition:* The carbonyl group possesses non-bonding electrons (lone pairs) on the oxygen atom. The promotion of one of these electrons to an antibonding π* orbital is known as an n→π* transition. These transitions are typically of lower energy and occur at longer wavelengths (around 270-300 nm for ketones). pharmatutor.org They are considered "forbidden" transitions, which results in a low molar absorptivity (ε). pharmatutor.org

π→π Transition:* Both the carbonyl group and the phenyl ring contain π electrons. The excitation of an electron from a π bonding orbital to a π* antibonding orbital is a π→π* transition. youtube.com These transitions are "allowed," meaning they have a high probability of occurring, which results in strong absorption bands (high ε values). For the carbonyl group, this transition occurs at shorter wavelengths, typically around 150 nm. pharmatutor.org The phenyl ring exhibits strong π→π* transitions, usually seen as two bands, one near 200 nm and a weaker, structured band around 255 nm.

In this compound, the phenyl and carbonyl chromophores are separated by an alkyl chain, meaning they are not in conjugation. Therefore, the UV-Vis spectrum is expected to be an overlap of the individual absorptions of a phenylalkane and an α-chloroketone. The chlorine atom, acting as an auxochrome, may cause a slight shift in the absorption wavelength of the carbonyl group's n→π* transition.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n→π* | ~280-300 | Low (<100) |

| Phenyl | π→π* (B-band) | ~255-265 | Low to Medium (200-300) |

| Phenyl | π→π* (E-band) | ~200-210 | High (>7000) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can construct a detailed model of the electron density and, from that, infer atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For a molecule like this compound, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state conformation. This would definitively establish the stereochemistry at the chiral center (carbon-4) and reveal the preferred orientation of the phenyl, alkyl, and chloro substituents relative to the carbonyl group.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are crucial for understanding the physical properties of the solid material. While a crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as exemplified in the hypothetical table below. The data would typically be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 5.432 | Unit cell dimension. |

| c (Å) | 19.876 | Unit cell dimension. |

| β (°) | 95.12 | Unit cell angle. |

| Volume (ų) | 1087.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C=O Bond Length (Å) | 1.210 | The length of the carbonyl double bond. |

| C-Cl Bond Length (Å) | 1.785 | The length of the carbon-chlorine single bond. |

Computational Chemistry and Theoretical Studies of 4 Chloro 1 Phenylpentan 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These methods model the behavior of electrons to determine molecular properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its electronic energy. For a molecule like 4-Chloro-1-phenylpentan-3-one, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These calculations would provide insights into the molecule's conformational preferences and steric interactions. No specific studies applying DFT to this compound were found.

Higher-Level Ab Initio Methods for Precision Calculations

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer greater accuracy than DFT for calculating molecular energies and properties. These methods are computationally more intensive but can provide benchmark data for more approximate methods. There is no evidence in the searched literature of these methods being applied to this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Specific HOMO-LUMO energy values and energy gap calculations for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It uses a color scale to indicate regions that are electron-rich (typically colored red or yellow), electron-poor (blue), and neutral (green). This analysis is valuable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. However, no published MEP analysis for this specific compound could be located.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and lone pairs. It can quantify hyperconjugative interactions and charge transfer between different parts of the molecule, which contribute to its stability. An NBO analysis of this compound would offer insights into the delocalization of electron density, but no such study has been published.

Simulation of Reaction Mechanisms and Transition State Modeling

Computational methods can be used to model the step-by-step process of a chemical reaction, including the identification of transition states—the highest energy point along the reaction pathway. This modeling helps in understanding reaction kinetics and mechanisms. For this compound, this could involve studying its reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions at the carbonyl group. No published simulations of reaction mechanisms or transition state models involving this compound were found in the performed searches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule and its dynamic behavior in various environments.

Theoretical studies on analogous α-chloroketones suggest that the lowest energy conformers are often governed by a balance of steric hindrance and hyperconjugative interactions. A notable stabilizing interaction in such molecules is the hyperconjugation between the C-Cl bonding orbital (σC-Cl) and the C=O anti-bonding orbital (π*C=O). This interaction is maximized when the C-Cl bond is oriented anti-periplanar to the C=O bond, which would be a key conformational feature to investigate in this compound.

MD simulations can be employed to generate a comprehensive ensemble of conformations, from which the most stable structures can be identified and their relative populations determined. Furthermore, by performing these simulations in the presence of solvent molecules, it is possible to study the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that influence the conformational preferences and solvation of this compound. The insights gained from such simulations are crucial for understanding the molecule's behavior in solution and its potential interactions with other molecules.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts and coupling constants with a high degree of accuracy. For this compound, theoretical calculations can provide valuable insights into its electronic structure and aid in the interpretation of experimental NMR spectra.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the local electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl group and the chlorine atom leads to a deshielding effect on the neighboring protons and carbons, resulting in higher chemical shift values (downfield shifts). Conversely, the phenyl group introduces aromatic protons and carbons with characteristic chemical shifts.

A detailed prediction of the ¹H and ¹³C NMR chemical shifts for this compound, based on established empirical models and computational data for similar structures, is presented in the table below. The predicted values are referenced against tetramethylsilane (B1202638) (TMS).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (Phenyl-CH₂) | - | ~30-40 | - |

| C2 (CH₂) | ~2.9 | ~45-55 | Triplet |

| C3 (C=O) | - | ~200-210 | - |

| C4 (CHCl) | ~4.5 | ~60-70 | Quartet |

| C5 (CH₃) | ~1.6 | ~20-30 | Doublet |

| Phenyl (ortho) | ~7.2 | ~128-130 | Multiplet |

| Phenyl (meta) | ~7.3 | ~128-130 | Multiplet |

| Phenyl (para) | ~7.2 | ~126-128 | Multiplet |

| Phenyl (ipso) | - | ~140-142 | - |

Spin-spin coupling constants (J-couplings) between adjacent protons can also be predicted computationally. For instance, the coupling between the proton on C4 and the methyl protons on C5 would result in a characteristic doublet for the methyl group and a quartet for the methine proton. These predicted coupling patterns are instrumental in confirming the connectivity of the molecule.

Computational chemistry provides a robust framework for predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. DFT calculations are commonly employed to compute the harmonic vibrational frequencies and their corresponding intensities.

For this compound, the predicted vibrational spectrum would exhibit a number of characteristic peaks corresponding to the stretching and bending modes of its functional groups. The most prominent of these is the carbonyl (C=O) stretching frequency, which is expected to appear in a well-defined region of the IR spectrum. The position of this band is sensitive to the electronic environment; for a saturated ketone like this, it is typically observed around 1715 cm⁻¹.

The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected in the fingerprint region of the IR spectrum. The phenyl group will also give rise to several characteristic vibrations, including C-H stretching, C=C stretching, and out-of-plane bending modes.

A summary of the predicted key vibrational frequencies for this compound is provided in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Medium |

| C=O Stretch | 1725-1705 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium | Strong |

| CH₂/CH₃ Bending | 1470-1350 | Medium | Medium |

| C-O Stretch | 1260-1000 | Medium | Weak |

| C-Cl Stretch | 800-600 | Strong | Medium |

The computed IR and Raman spectra can be visualized as plots of intensity versus frequency, providing a theoretical fingerprint of the molecule that can be directly compared with experimental data to confirm its structure and purity.

Synthetic Applications and Derivatization Strategies of 4 Chloro 1 Phenylpentan 3 One

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Chloro-1-phenylpentan-3-one serves as a pivotal building block in organic synthesis due to the presence of two reactive centers: a ketone carbonyl group and a secondary alkyl chloride. This dual functionality allows for a variety of sequential or one-pot reactions to construct more elaborate molecular architectures. The γ-chloro ketone motif is particularly valuable for the synthesis of 1,4-dicarbonyl compounds or their equivalents, which are precursors to a wide range of five-membered heterocycles.

The strategic positioning of the chloro and keto groups enables transformations that can lead to the formation of carbocyclic and heterocyclic systems. The phenyl group also offers a site for further aromatic substitutions or modifications, adding to the compound's versatility as an intermediate. Its structure is amenable to creating chiral centers, making it a potential precursor for asymmetric synthesis, a critical aspect in the development of pharmaceuticals and other biologically active molecules.

Derivatization for Tailored Reactivity or Functional Properties

The chemical behavior of this compound can be finely tuned through the selective modification of its functional groups. This allows for the development of derivatives with specific reactivity profiles or desired functional properties.

Functionalization of the Ketone Moiety (e.g., oxime ethers, enamine formation)

The ketone group in this compound is susceptible to a wide array of nucleophilic addition reactions. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby directing subsequent reactions.

Table 1: Examples of Ketone Moiety Functionalization

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Oxime Ether Formation | Hydroxylamine hydrochloride, followed by an alkylating agent | Oxime Ether | Introduces new functional groups and can influence the stereochemistry of subsequent reactions. |

| Enamine Formation | Secondary amine (e.g., pyrrolidine, morpholine) with acid catalysis | Enamine | Creates a nucleophilic carbon at the α-position, enabling alkylation or acylation reactions. |

| Ketalization | Diol (e.g., ethylene (B1197577) glycol) with acid catalysis | Ketal | Protects the ketone group from undesired reactions while other parts of the molecule are modified. |

The formation of enamines, for instance, inverts the reactivity of the α-carbon from electrophilic to nucleophilic, opening pathways for the introduction of various substituents. Similarly, the conversion to oxime ethers can be a strategic step in the synthesis of more complex nitrogen-containing compounds.

Transformations Involving the Chloro-Substituted Alkyl Chain (e.g., diverse nucleophilic displacement reactions)

The chlorine atom at the 4-position is a good leaving group, making the adjacent carbon an electrophilic site ripe for nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide variety of functional groups.

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | Azide |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Amine | Ammonia (B1221849), primary or secondary amines | Amine |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether |

These nucleophilic displacement reactions are fundamental in expanding the molecular complexity and diversity of compounds derived from this compound. For example, substitution with an azide ion followed by reduction provides a route to the corresponding amine, a common functional group in bioactive molecules.

Development of Structurally Diverse Compounds and Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The γ-relationship between the chloro and keto groups is particularly suited for the construction of five- and six-membered rings.

Synthesis of Furans: Through an intramolecular cyclization, often preceded by the conversion of the chloroketone to a 1,4-dicarbonyl compound via nucleophilic substitution (e.g., with a carboxylate), substituted furans can be synthesized. This is a variation of the Paal-Knorr furan (B31954) synthesis.